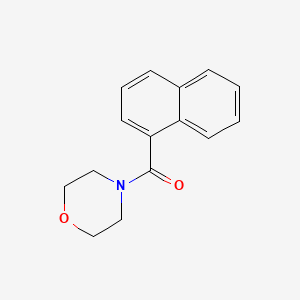

1-Naphthoic acid, morpholide

Description

Structure

3D Structure

Properties

CAS No. |

26162-87-8 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

morpholin-4-yl(naphthalen-1-yl)methanone |

InChI |

InChI=1S/C15H15NO2/c17-15(16-8-10-18-11-9-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 |

InChI Key |

FEMQUQKOEUMPIA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Naphthoic Acid, Morpholide

Direct Amidation Approaches to 1-Naphthoic Acid, Morpholide

Direct amidation involves the formation of the amide bond in a single step from the corresponding carboxylic acid and amine. These methods are often favored for their efficiency and atom economy.

Classical Amide Coupling Reagent Applications

The most common approach to direct amidation involves the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of such reagents have been developed over the years.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used for amide bond formation. peptide.comluxembourg-bio.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization (in the case of chiral carboxylic acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.comluxembourg-bio.com The HOBt ester formed in situ is less prone to side reactions and provides the desired amide in higher yields and purity. peptide.com

Uronium/Aminium and Phosphonium (B103445) Salts: More modern coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comhighfine.com HATU is known for its high efficiency and low rate of racemization, making it particularly suitable for sensitive substrates. highfine.com It reacts with the carboxylic acid to form an active ester, which then smoothly reacts with the amine. highfine.com While a specific study detailing the HATU-mediated coupling of 1-naphthoic acid with morpholine (B109124) is not prevalent in the surveyed literature, the successful application of HATU in coupling 2-naphthoic acid suggests its viability for the 1-isomer as well. core.ac.ukgoogle.com

A general representation of the synthesis of this compound using a classical coupling reagent is depicted below:

Reaction Scheme: 1-Naphthoic acid + Morpholine + Coupling Reagent → this compound + By-products

The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product.

Catalyst-Mediated Amide Bond Formation Mechanisms

In recent years, catalytic methods for direct amidation have gained significant attention as they offer a more sustainable alternative to stoichiometric coupling reagents.

Copper-Catalyzed Photoredox Amidation: A notable example of a catalyst-mediated synthesis of this compound involves a copper-catalyzed photoredox reaction. In this method, an aldehyde is reacted with an O-benzoyl hydroxylamine (B1172632) in the presence of a copper catalyst. A study has reported the synthesis of morpholino(naphthalen-1-yl)methanone in an 82% yield using this approach. researchgate.net This reaction proceeds through a distinct mechanism involving radical intermediates, showcasing a modern approach to amide bond formation.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Copper Photoredox | 1-Naphthaldehyde, Morpholino benzoate | Morpholino(naphthalen-1-yl)methanone | 82 | researchgate.net |

Multistep Synthetic Routes to this compound

Multistep syntheses offer an alternative pathway to this compound, often starting from more readily available precursors and allowing for greater control over the introduction of functional groups.

Precursor Derivatization and Subsequent Cyclization or Condensation

A common and highly effective multistep strategy involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This activated intermediate can then readily react with the amine to form the desired amide.

Synthesis via 1-Naphthoyl Chloride: 1-Naphthoic acid can be converted to 1-naphthoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting acyl chloride is highly electrophilic and reacts smoothly with morpholine, typically in the presence of a base to neutralize the hydrochloric acid by-product. This two-step sequence is a robust and widely applicable method for the synthesis of amides.

A representative procedure involves stirring 1-naphthoic acid with an excess of thionyl chloride, followed by removal of the excess reagent under reduced pressure to yield 1-naphthoyl chloride. nih.gov The subsequent reaction with morpholine would then produce this compound.

| Step | Reactants | Product | Reagents | Reference |

| 1 | 1-Naphthoic acid | 1-Naphthoyl chloride | Thionyl chloride | nih.gov |

| 2 | 1-Naphthoyl chloride, Morpholine | This compound | Base (e.g., Triethylamine) | Inferred |

Functional Group Interconversions on the Naphthalene (B1677914) Moiety

Another multistep approach involves the synthesis of a naphthalene derivative bearing a different functional group, which is then converted to the final amide. This strategy allows for the use of a wider range of starting materials. For instance, one could start with a brominated naphthalene derivative. orgsyn.org

A plausible, though not explicitly documented for this specific target, route could involve the following transformations:

Grignard Formation and Carboxylation: Starting from 1-bromonaphthalene, a Grignard reagent can be formed by reacting it with magnesium metal. Subsequent treatment with carbon dioxide gas or dry ice would yield 1-naphthoic acid. bibliomed.org

Amidation: The resulting 1-naphthoic acid can then be coupled with morpholine using any of the direct amidation methods described in section 2.1.

This sequence exemplifies how functional group interconversion on the naphthalene ring can be a key part of a multistep synthesis. ub.eduorganic-chemistry.orgscribd.com

Novel Synthetic Route Development for this compound

The development of novel synthetic methodologies is crucial for improving efficiency, sustainability, and accessing new chemical space. One such novel approach involves the use of a modified naphthalene precursor.

A study has reported the reaction of 3-(1-naphthoyl)acrylic acid with various nitrogen nucleophiles, including morpholine, under Aza-Michael reaction conditions. researchgate.net This reaction affords the corresponding Aza-Michael adduct, 2-morpholino-4-(naphthalen-1-yl)-4-oxobutanoic acid, in an 84% yield. researchgate.net While this product is not identical to this compound, this research highlights a creative synthetic strategy starting from a functionalized naphthalene derivative. The high yield of the morpholine adduct demonstrates the feasibility of forming a carbon-nitrogen bond with morpholine in the presence of a naphthoyl group.

| Precursor | Nucleophile | Product | Yield (%) | Reference |

| 3-(1-Naphthoyl)acrylic acid | Morpholine | 2-morpholino-4-(naphthalen-1-yl)-4-oxobutanoic acid | 84 | researchgate.net |

Sustainable and Green Chemistry Approaches to Amide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, minimizing waste, using less hazardous substances, and improving energy efficiency. sioc-journal.cn The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified the catalytic formation of amide bonds as a critical area for improvement. sigmaaldrich.com These principles are directly applicable to the synthesis of this compound.

Recent progress has focused on catalytic direct amidation, which avoids the need for stoichiometric activators. ucl.ac.uk Two prominent strategies in this domain are biocatalysis and the use of heterogeneous catalysts.

Biocatalysis: Enzymes have emerged as powerful tools in green chemistry for their ability to catalyze reactions under mild conditions with high specificity, often in environmentally benign solvents. rsc.orgnih.gov For amide bond formation, lipases are particularly effective. A notable example is the use of Candida antarctica lipase (B570770) B (CALB), which has been successfully employed for the direct amidation of various carboxylic acids and amines. nih.govnih.gov This enzymatic approach operates efficiently in greener solvents like cyclopentyl methyl ether, requires no additives, and often results in high yields and purity, minimizing the need for extensive purification. nih.gov This methodology could be applied to the synthesis of this compound by reacting 1-naphthoic acid with morpholine in the presence of CALB.

Heterogeneous Catalysis: The use of solid, recyclable catalysts offers a sustainable alternative to homogeneous systems. An example includes the use of activated K60 silica (B1680970) as a catalyst for direct amide bond formation. whiterose.ac.uk While investigations have shown limitations with particularly bulky substrates, this method provides a pathway for amidation that simplifies catalyst removal and reuse. Another approach involves using carbon disulfide as a coupling agent with a heterogeneous Lewis acid like alumina (B75360), which is sustainable and reusable. rsc.org A novel method using a Covalent Organic Framework (COF) as a photocatalyst under red light has also been shown to convert alcohols to amides, highlighting the expanding toolkit for sustainable synthesis. pib.gov.in

Table 1: Comparison of Green and Sustainable Amide Synthesis Methods

| Method | Catalyst / Reagent | Typical Solvents | Key Advantages | Research Findings |

|---|---|---|---|---|

| Biocatalysis | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME), Toluene | Mild reaction conditions; High selectivity; Reduced by-products; Use of green solvents. nih.gov | Successfully used for coupling free carboxylic acids with primary and secondary amines, achieving excellent conversions and yields without intensive purification. nih.govnih.gov |

| Heterogeneous Catalysis | Activated K60 Silica | Toluene, Xylene | Catalyst is easily separated and recyclable; Avoids metal contaminants in the product. whiterose.ac.uk | Effective for direct amidation, though limitations exist for bulky or highly polar substrates. whiterose.ac.uk |

| Heterogeneous Catalysis | Carbon disulfide / Alumina | Acetonitrile (B52724) | Uses a low-cost, widely available coupling agent; Catalyst is sustainable and reusable; Robust and scalable. rsc.org | Provides excellent yields for a variety of aliphatic and aromatic amides in a flow system. rsc.org |

| Photocatalysis | Covalent Organic Framework (COF) | Not specified | Uses light as an energy source; Mild conditions; High efficiency and recyclability. pib.gov.in | A COF-based photocatalyst enables the synthesis of amides directly from alcohols under red light irradiation. pib.gov.in |

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, has evolved into a valuable alternative to traditional batch processing for amide synthesis. thieme-connect.com This technology offers significant advantages, including enhanced safety, superior process control, improved heat and mass transfer, and simplified scalability. rsc.orgunina.it These benefits are particularly relevant for the production of this compound, where reaction conditions can be precisely managed to maximize yield and purity.

Several continuous flow methodologies have been developed for direct amidation. One approach utilizes a jacketed screw reactor for the solvent-free synthesis of amides at room temperature, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the reagent without any metal catalyst. rsc.org This method achieves nearly complete conversion with short residence times (30–300 seconds) and has been successfully scaled up. rsc.org

Another strategy employs a recyclable solid acid catalyst, m-phenolsulfonic acid-formaldehyde resin (PAFR II), in a continuous-flow system to produce amides from nitriles and alcohols. acs.org This system demonstrates remarkable stability, maintaining activity for several weeks and achieving significantly higher yields in shorter times compared to batch conditions. acs.org For the synthesis of this compound from its corresponding carboxylic acid and amine, a flow system using carbon disulfide and a heterogeneous alumina catalyst has been shown to be robust and easily scalable. rsc.org

Table 2: Overview of Continuous Flow Techniques for Amide Synthesis

| Flow Reactor Type | Catalyst / Reagent System | Key Parameters | Advantages | Applicability to this compound |

|---|---|---|---|---|

| Jacketed Screw Reactor | EDC·HCl (Reagent), no catalyst | Residence Time: 30-300 s; Temperature: Room Temp. | Solvent-free; Rapid conversion; Scalable (demonstrated up to 100 g). rsc.org | Direct coupling of 1-naphthoic acid and morpholine could be achieved with high throughput and minimal solvent waste. |

| Packed-Bed Reactor | m-Phenolsulfonic acid-formaldehyde resin (PAFR II) | Short reaction times | Reusable solid acid catalyst; Environmentally sustainable; Higher yields than batch. acs.org | While demonstrated for the Ritter reaction, the principle of using a solid acid catalyst in flow could be adapted for direct condensation. |

| Packed-Bed Reactor | Carbon disulfide / Alumina | Not specified | Simple setup; Reusable catalyst; Easy scale-up without intensive purification. rsc.org | A direct and robust method for reacting 1-naphthoic acid with morpholine under continuous, scalable conditions. rsc.org |

| Coil Reactor (Telescoped) | N-Acylpyrazole intermediate formation | Residence Time: ~7 min; Temperature: 30 °C | Enables multi-step synthesis in a single continuous process; Good yields and short reaction times. acs.org | A telescoped process could be designed where 1-naphthoic acid is first activated in-flow and then immediately reacted with morpholine. |

Advanced Spectroscopic and Chromatographic Characterization of 1 Naphthoic Acid, Morpholide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 1-Naphthoic acid, morpholide molecule can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthyl and morpholine (B109124) rings. The aromatic region will be characterized by a series of multiplets arising from the seven protons of the naphthalene (B1677914) ring system. These protons experience different electronic environments, leading to a range of chemical shifts. The protons on the morpholine ring will appear as two distinct triplets in the aliphatic region of the spectrum. The protons adjacent to the oxygen atom will be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthyl Protons | 7.40 - 8.20 | Multiplets |

| Morpholine Protons (-CH₂-O-) | ~3.70 | Triplet |

| Morpholine Protons (-CH₂-N-) | ~3.40 | Triplet |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the ten carbons of the naphthalene ring, and the four carbons of the morpholine ring. The carbonyl carbon is typically observed at a low field due to its electron-withdrawing nature. The aromatic carbons will appear in the characteristic region for sp² hybridized carbons, while the morpholine carbons will be found in the aliphatic region for sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~169 |

| Naphthyl Carbons | 124 - 135 |

| Morpholine Carbons (-CH₂-O-) | ~67 |

| Morpholine Carbons (-CH₂-N-) | ~45 |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the naphthalene and morpholine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. These techniques provide a detailed map of the molecular structure.

**3.2. Mass

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₅NO₂), the exact mass can be calculated and would be confirmed by HRMS analysis. The technique provides a measured mass-to-charge ratio (m/z) with a high degree of precision, which helps in confirming the molecular formula.

In a typical analysis, the compound would be ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF). The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound would be the primary ion observed in positive ion mode. Fragmentation patterns, induced by techniques such as collision-induced dissociation (CID), would provide further structural information. Expected fragments would correspond to the loss of the morpholine ring or cleavage of the amide bond, resulting in ions characteristic of the naphthoyl group.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₆NO₂⁺ | 242.1176 |

| [M+Na]⁺ | C₁₅H₁₅NNaO₂⁺ | 264.0995 |

| [C₁₁H₇O]⁺ | C₁₁H₇O⁺ | 155.0502 |

Note: The data in this table is theoretical and based on the chemical formula of this compound. Actual experimental values may vary slightly.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1630-1680 cm⁻¹. The absence of the broad O-H stretching band (around 3000 cm⁻¹) and the carboxylic acid C=O stretching band (around 1700 cm⁻¹) from 1-naphthoic acid would confirm the formation of the amide. Other characteristic peaks would include the C-N stretching of the amide and the C-O-C stretching of the morpholine ring, along with aromatic C-H and C=C stretching vibrations from the naphthalene ring.

Table 2: Expected Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Naphthalene) |

| 2950-2850 | C-H stretch | Aliphatic (Morpholine) |

| 1680-1630 | C=O stretch | Amide |

| 1600-1450 | C=C stretch | Aromatic (Naphthalene) |

| 1270-1200 | C-N stretch | Amide |

| 1120-1085 | C-O-C stretch | Ether (Morpholine) |

Note: This table represents expected peak ranges based on known data for similar compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations of the naphthalene moiety. The symmetric stretching of the C=C bonds in the aromatic system typically gives rise to intense Raman bands. The amide carbonyl stretch is also Raman active, though often weaker than in the IR spectrum. The symmetric C-O-C stretching of the morpholine ring should also be observable.

Table 3: Expected Raman Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3050 | C-H stretch | Aromatic (Naphthalene) |

| 1620-1580 | Ring stretch | Aromatic (Naphthalene) |

| 1380 | Ring breathing | Aromatic (Naphthalene) |

| 1120-1085 | C-O-C symmetric stretch | Ether (Morpholine) |

Note: This table represents expected peak ranges based on known data for similar compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC) Applications

Gas chromatography can be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. A high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be employed. The retention time of the compound would be dependent on its boiling point and interaction with the stationary phase. A mass spectrometer is often used as a detector (GC-MS), which would provide both retention time and mass spectral data for identification. For related compounds like naphthenic acids, derivatization is sometimes used to increase volatility, though this may not be necessary for the morpholide derivative. nih.govmedchemexpress.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a highly suitable technique for the analysis of this compound, which is a moderately polar compound. Reversed-phase HPLC would be the method of choice, using a C18 or C8 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution would likely be necessary to achieve good separation from any impurities. Detection is typically performed using a UV detector, as the naphthalene ring system is strongly UV-active. A common detection wavelength would be around 254 nm or at the specific absorption maximum of the compound. nih.govthermofisher.com

Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This is a representative method and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of organic reactions, including the synthesis of this compound. researchgate.netwaters.com Its simplicity, speed, and cost-effectiveness make it an invaluable tool in the synthetic chemistry laboratory for qualitatively tracking the consumption of starting materials and the formation of products. researchgate.net

The principle of TLC separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. utexas.edu For the synthesis of this compound, the stationary phase is typically a polar adsorbent, such as silica (B1680970) gel coated on a plate. utexas.edunih.gov The separation of the reaction components—1-naphthoic acid, morpholine, and the product amide—is governed by their relative polarities.

The starting material, 1-naphthoic acid, contains a carboxylic acid group, making it a highly polar compound capable of strong hydrogen bonding with the silica gel stationary phase. chegg.com Morpholine, a cyclic secondary amine, is also polar. The product, this compound, is a tertiary amide. While amides are polar, they are typically less polar than their corresponding carboxylic acids. utexas.edu This difference in polarity is the key to chromatographic separation. When a solvent system (mobile phase) is run up the plate, the less polar product travels further, resulting in a higher Retention Factor (Rf), while the more polar 1-naphthoic acid starting material adheres more strongly to the silica gel and has a lower Rf value. khanacademy.org

To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. researchgate.net Spots of the pure starting materials, 1-naphthoic acid and morpholine, are also applied as standards. The plate is then developed in an appropriate mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). researchgate.netgoogle.com The ratio of these solvents is optimized to achieve clear separation between the spots. For instance, a mobile phase of petroleum ether and ethyl acetate (3:1) has been shown to be effective in separating naphthoic acid derivatives from their corresponding amide products. google.com

After development, the plate is dried and visualized. Since the product and the naphthoic acid starting material contain a naphthalene ring system, they are UV-active and can be easily visualized under a UV lamp. lgcstandards.com As the reaction progresses, the spot corresponding to 1-naphthoic acid will decrease in intensity, while a new, higher Rf spot corresponding to the this compound product will appear and grow stronger. The reaction is generally considered complete when the spot for the limiting reactant (e.g., 1-naphthoic acid) is no longer visible on the TLC plate.

The following interactive table summarizes the expected TLC behavior for the compounds involved in this synthesis.

| Compound | Role in Reaction | Relative Polarity | Expected Rf Value Range | Visualization |

| 1-Naphthoic acid | Starting Material | High | Low | UV Active |

| Morpholine | Starting Material | High | Low to Medium | Staining may be needed |

| This compound | Product | Medium | High | UV Active |

| Note: Rf values are dependent on the specific mobile phase composition. In a system like 3:1 petroleum ether:ethyl acetate, the Rf of the starting acid could be ~0.5, while the product amide could be ~0.7. google.com |

Chemical Reactivity and Reaction Mechanisms of 1 Naphthoic Acid, Morpholide

Amide Hydrolysis Mechanisms and Kinetics

Amides are generally stable functional groups, but their hydrolysis to a carboxylic acid and an amine can be achieved under acidic or basic conditions. libretexts.org The resonance stabilization of the amide bond necessitates catalyzed conditions for cleavage. rsc.org

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of amides typically proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, morpholine (B109124), which would be protonated under acidic conditions) yields the carboxylic acid (1-naphthoic acid).

The reaction is generally first-order with respect to both the amide and the acid catalyst. acs.org The rate of hydrolysis is influenced by the steric and electronic nature of the substituents on both the acyl and nitrogen components of the amide. For 1-Naphthoic acid, morpholide, the bulky naphthoyl group might introduce some steric hindrance, but the primary determinant of the rate would be the electronic effect of the naphthalene (B1677914) ring and the nature of the morpholine leaving group.

Illustrative Data for Acid-Catalyzed Hydrolysis of an N-Aroyl Morpholine Analog

| Catalyst (Acid) | Concentration (M) | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) |

| HCl | 0.1 | 50 | 1.5 x 10⁻⁵ |

| H₂SO₄ | 0.1 | 50 | 1.8 x 10⁻⁵ |

| HCl | 0.5 | 50 | 7.5 x 10⁻⁵ |

| HCl | 0.1 | 70 | 4.2 x 10⁻⁵ |

This table presents hypothetical data based on the general behavior of amide hydrolysis under acidic conditions for illustrative purposes.

Base-Catalyzed Hydrolysis Investigations

Under basic conditions, the hydrolysis of amides is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to expel the amide anion is typically the rate-determining step, as the leaving group is a very strong base (morpholide anion). uomustansiriyah.edu.iq This step is generally slow, making base-catalyzed hydrolysis of amides a challenging transformation.

Kinetic studies on analogous N-aroyl amides have shown that the reaction rate is dependent on the concentration of both the amide and the hydroxide ion. The stability of the tetrahedral intermediate and the nature of the leaving group are crucial factors. In a study on a related phthalamide, N'-morpholino-N-(2'-methoxyphenyl)phthalamide, the hydroxide-ion-catalyzed conversion was found to be significantly faster than that of a simpler N-morpholinobenzamide, indicating the profound effect of the neighboring groups on reactivity. libretexts.org

Illustrative Kinetic Data for Base-Catalyzed Hydrolysis of an N-Aroyl Morpholine Analog

| Base (NaOH) | Concentration (M) | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |

| NaOH | 0.1 | 80 | 2.1 x 10⁻⁴ |

| NaOH | 0.5 | 80 | 1.05 x 10⁻³ |

| NaOH | 1.0 | 80 | 2.1 x 10⁻³ |

| NaOH | 0.5 | 100 | 5.5 x 10⁻³ |

This table presents hypothetical data based on the general behavior of amide hydrolysis under basic conditions for illustrative purposes.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. The presence of the morpholide group, which is an activating, ortho-, para-directing group (though its activating effect is moderated by the electron-withdrawing carbonyl), will influence the position of substitution. In naphthalene, the α-position (C1, C4, C5, C8) is generally more reactive towards electrophiles than the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed during α-attack. clemson.edu

Nitration Studies on the Naphthalene Core

Nitration of naphthalene typically occurs with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. thieme-connect.com For this compound, the substitution is expected to occur predominantly at the C5 and C8 positions of the naphthalene ring, as the C1 position is already substituted and the amide group directs to the para positions. Some substitution might also occur at the C4 position. The exact product distribution would depend on the reaction conditions, including temperature and the specific nitrating agent used.

Expected Products of Nitration of this compound

| Product | Position of Nitration | Expected Major/Minor |

| 5-Nitro-1-naphthoic acid, morpholide | C5 | Major |

| 8-Nitro-1-naphthoic acid, morpholide | C8 | Major |

| 4-Nitro-1-naphthoic acid, morpholide | C4 | Minor |

This table presents expected outcomes based on established principles of electrophilic substitution on naphthalene derivatives.

Halogenation Reactions of this compound

Halogenation of naphthalene derivatives can be achieved using various reagents, such as molecular halogens (Cl₂, Br₂) with a Lewis acid catalyst, or N-halosuccinimides. Similar to nitration, halogenation is expected to occur preferentially at the activated positions of the naphthalene ring. Studies on the halogenation of 1-naphthoic acid derivatives have shown that substitution occurs on the naphthalene ring. researchgate.net For this compound, the primary products would be the 5- and 8-halo-substituted derivatives.

Expected Products of Bromination of this compound

| Reagent | Product | Position of Bromination |

| Br₂/FeBr₃ | 5-Bromo-1-naphthoic acid, morpholide | C5 |

| Br₂/FeBr₃ | 8-Bromo-1-naphthoic acid, morpholide | C8 |

| NBS | 5-Bromo-1-naphthoic acid, morpholide | C5 |

This table presents expected outcomes based on established principles of electrophilic substitution on naphthalene derivatives.

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon of the amide group in this compound is electrophilic and can be attacked by strong nucleophiles. Morpholine amides are known to react with organometallic reagents like Grignard reagents or organolithium compounds. arkat-usa.org Unlike esters, which often undergo double addition, the tetrahedral intermediate formed from the initial nucleophilic attack on a morpholine amide is relatively stable. This stability allows for the isolation of ketones after acidic workup, making morpholine amides useful synthons in organic synthesis. The reaction with a reducing agent like lithium aluminum hydride would reduce the amide to the corresponding amine.

Reactions Involving Nucleophilic Attack on this compound

| Nucleophile | Reagent | Product after Workup |

| Phenyl | Phenylmagnesium bromide | 1-Benzoylnaphthalene |

| Methyl | Methyllithium | 1-Acetylnaphthalene |

| Hydride | Lithium aluminum hydride | (1-Naphthyl)(morpholino)methane |

This table illustrates the expected products from the reaction of this compound with various nucleophiles based on the known reactivity of morpholine amides.

Reduction Reactions of the Amide Group

The amide group of N-acylmorpholines, including this compound, can undergo reduction, offering a valuable synthetic route to aldehydes. Morpholine amides are recognized as effective alternatives to Weinreb amides for the synthesis of aldehydes and ketones. researchgate.netresearchgate.net The reduction of a morpholine amide, such as this compound, with a suitable reducing agent like lithium aluminum hydride (LiAlH₄), proceeds through the formation of a stable intermediate complex. researchgate.net

This tetrahedral intermediate is resistant to over-reduction, which would typically yield an alcohol. Instead, upon aqueous workup, the complex hydrolyzes to furnish the corresponding aldehyde, in this case, 1-naphthaldehyde. researchgate.net This method prevents the common side reaction of over-reduction to the alcohol, a challenge often encountered in the reduction of other amide derivatives. The stability of the intermediate is key to the successful isolation of the aldehyde product.

Table 1: Reduction of N-Acyl Morpholine

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| N-Acyl Morpholine (e.g., this compound) | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Aqueous Workup | Aldehyde (e.g., 1-Naphthaldehyde) | researchgate.net |

Transamidation Reactions of this compound

The amide bond in this compound, while generally stable due to resonance, can undergo nucleophilic substitution at the carbonyl carbon, leading to transamidation. chemistryviews.org These reactions typically require forcing conditions or activation of the amide bond because of the high stability of the C-N bond. chemistryviews.org

Research has demonstrated that base-promoted dynamic amide exchange can be effectively applied to N-acyl morpholides. Specifically, 1-naphthoic acid derivatives have been successfully subjected to transamidation for the purpose of isotopic labeling. chemrxiv.org This process involves heating the amide in the presence of a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), and a primary or secondary amine. chemrxiv.org The reaction proceeds via a thermoneutral exchange mechanism, where the incoming amine displaces the morpholine moiety. The efficiency of the exchange can be influenced by steric hindrance on the aromatic ring. chemrxiv.org

Alternative strategies for transamidation involve the activation of the amide. One such method includes the conversion of a secondary amide into an N-Cbz amide using benzyl (B1604629) chloroformate, which can then react with various amines at room temperature in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemistryviews.org

Table 2: Transamidation of 1-Naphthoic Acid Amide Derivative

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| 1-Naphthoic acid amide derivative | Isotopically labeled amine (e.g., [²H₁₁]piperidine), Lithium bis(trimethylsilyl)amide (LiHMDS), Toluene, 95 °C | Isotopically labeled tertiary amide | chemrxiv.org |

Reactivity Profile of the Morpholine Ring Moiety

The morpholine ring in this compound possesses its own distinct reactivity, which is modulated by the electronic properties of the N-acyl group and the inherent features of the heterocycle. The presence of the ether oxygen atom within the morpholine ring withdraws electron density from the nitrogen atom. wikipedia.org This inductive effect renders the nitrogen less basic and less nucleophilic compared to structurally similar secondary amines like piperidine (B6355638). wikipedia.org

Heterocyclic Ring Opening Reactions

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific, often harsh, conditions. Although direct examples involving this compound are not prominently detailed, analogous reactions with other cyclic amide structures, such as lactams, suggest potential pathways. For instance, certain lactams undergo ring-opening when treated with reagents like triflic anhydride (B1165640) (Tf₂O) and sodium nitrite (B80452) (NaNO₂), yielding linear products that contain both N-nitrosamine and cyano functionalities. chinesechemsoc.org This indicates that the activation of the amide nitrogen can lead to cleavage of the heterocyclic ring. General literature also supports the occurrence of ring-opening and ring-expansion reactions for N-acylmorpholines. uclan.ac.uk Such transformations would require overcoming the inherent stability of the six-membered ring and would likely proceed through highly reactive intermediates.

N-Substituent Reactions and Functionalization

Functionalization of the morpholine ring itself, while preserving the core structure, is a known reaction pathway for N-acylmorpholines. A notable example is the anodic methoxylation of N-acylmorpholines. soton.ac.uk This electrochemical reaction allows for the introduction of a methoxy (B1213986) group onto the carbon atoms of the morpholine ring, demonstrating a method for direct C-H functionalization of the heterocycle. Furthermore, N-acylmorpholines can be used to generate enolates by treatment with a strong base. These enolates can then participate in reactions, such as the ferrous ion-initiated SRN1 reaction with halogenoarenes, to form arylalkanamides. capes.gov.br This reaction, however, functionalizes the carbon alpha to the carbonyl group, which is part of the acyl moiety rather than the morpholine ring itself. capes.gov.br

Computational Chemistry and Theoretical Investigations of 1 Naphthoic Acid, Morpholide

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the naphthyl group to the morpholide moiety allows for different spatial orientations, or conformations, of the molecule. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A torsional potential energy surface (PES) map is a powerful tool for visualizing the energy of a molecule as a function of one or more dihedral angles. qcware.com For 1-Naphthoic acid, morpholide, the most significant torsional angle is the one defining the rotation around the single bond between the naphthalene (B1677914) ring and the carbonyl carbon.

By systematically rotating this bond and calculating the energy at each step (a process known as a torsion scan), a one-dimensional PES can be generated. qcware.com This map would reveal the energy minima, corresponding to the most stable conformations (conformers), and the energy maxima, which represent the transition states for interconversion between conformers. qcware.com The height of these energy barriers determines the rate of conformational change. Such an analysis would clarify whether the morpholide group prefers to be in the plane of the naphthalene ring or oriented at an angle to it, and what the energetic cost of rotation is.

A hypothetical potential energy surface for the rotation around the C(naphthyl)-C(carbonyl) bond is described in the table below.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (Transition State) |

| 45 | 0.0 | Gauche (Global Minimum) |

| 90 | 2.5 | Biselected (Local Minimum) |

| 135 | 4.0 | Gauche (Transition State) |

| 180 | 5.5 | Eclipsed (Transition State) |

The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can account for solvent effects through either explicit or implicit methods. In an explicit solvent model, individual solvent molecules are included in the calculation, providing a highly detailed picture but at a high computational cost.

A more common approach for a molecule like this compound would be an implicit solvent model, such as the Polarizable Continuum Model (PCM). nih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant. By performing conformational analysis in the presence of different implicit solvents (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like water), one can predict how the conformational equilibrium shifts. For this compound, a polar solvent would likely stabilize conformers with a larger dipole moment. This analysis is crucial for understanding the molecule's behavior in realistic chemical systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, one could theoretically study its reactivity in various chemical transformations, such as hydrolysis of the amide bond or electrophilic substitution on the naphthalene ring.

To elucidate a reaction mechanism, computational chemists identify the structures of the reactants, products, and any intermediates and transition states along the reaction pathway. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy of the reaction.

For example, a study of the acid-catalyzed hydrolysis of this compound would involve modeling the protonation of the carbonyl oxygen, the nucleophilic attack of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond to yield 1-Naphthoic acid and morpholine (B109124). DFT calculations could be used to optimize the geometries of all species involved and to calculate the activation barriers for each step, thus providing a detailed, step-by-step understanding of the reaction mechanism.

Transition State Characterization for Key Transformations

No published research was found that specifically details the computational characterization of transition states for key chemical transformations involving this compound. Such studies would typically involve mapping reaction pathways for processes like hydrolysis, oxidation, or other synthetically relevant reactions. This would include identifying the geometry of transition state structures, determining imaginary frequencies, and performing intrinsic reaction coordinate (IRC) calculations to confirm the connection between reactants, transition states, and products.

Kinetic and Thermodynamic Parameters from Computational Data

Specific kinetic and thermodynamic parameters for this compound derived from computational methods are not available in the existing literature. A thorough computational analysis would provide data such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for its reactions. Furthermore, thermodynamic parameters like the standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) could be calculated to understand the compound's stability and reaction equilibria. The absence of this data precludes the creation of detailed data tables for this section.

Spectroscopic Property Prediction and Validation via Computational Methods

There are no dedicated studies on the computational prediction of spectroscopic properties for this compound. Such research would typically employ methods like Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to calculate and predict spectroscopic data. This would include simulating ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. While experimental spectra for related compounds may exist, a computational study would be essential to assign specific spectral features to the molecular structure of this compound and to validate the accuracy of the computational methods used. Without these computational predictions, a comparative data table cannot be generated.

Structure Activity Relationship Sar and Mechanistic Studies of 1 Naphthoic Acid, Morpholide Derivatives

Systematic Structural Modification of the Naphthalene (B1677914) Core and Morpholine (B109124) Ring

The systematic modification of the 1-naphthoic acid, morpholide scaffold can be approached by independently or concurrently altering the naphthalene ring and the morpholine ring. These modifications can profoundly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its reactivity and biological activity.

Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the naphthalene core. The naphthalene system is susceptible to electrophilic substitution, and the directing effects of existing substituents play a crucial role in the synthesis of new analogs.

Research on related 1-naphthoic acid derivatives has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the naphthalene ring are tolerated and can modulate biological activity. For instance, in studies on 1-alkyl-3-(1-naphthoyl)indoles, a related class of compounds, the introduction of halogen substituents (EWGs) at the C-4 or C-8 positions of the naphthoyl group was explored to understand their steric and electronic effects on receptor binding. researchgate.netnih.gov It was found that a 4-methoxy group (an EDG) on the naphthoyl moiety can enhance affinity for certain biological targets more effectively than halogen substituents. researchgate.net

The reactivity of the naphthalene ring itself can be altered by strong steric hindrance between substituents. For example, the presence of groups at the peri-positions (1 and 8) of the naphthalene core can lead to significant steric strain, influencing the molecule's conformation and potentially its interaction with biological targets. Current time information in Bangalore, IN.

The morpholine ring, while generally stable, can also be a site for modification. The nitrogen atom of the morpholine is weakly basic, and its nucleophilicity can be modulated by substituents on the naphthalene ring. acs.org Furthermore, the morpholine ring itself can be substituted, for instance, with methyl groups, to explore steric and conformational effects.

To illustrate the potential impact of naphthalene ring substitution on the properties of this compound derivatives, a hypothetical data table based on trends observed in related carboxanilides is presented below. mdpi.com

| Compound | Substituent on Naphthalene Ring | Calculated logP | Hypothetical Biological Activity (IC50, µM) |

| 1a | H | 3.5 | 15.2 |

| 1b | 4-OCH₃ | 3.3 | 10.5 |

| 1c | 4-Cl | 4.1 | 8.7 |

| 1d | 4-NO₂ | 3.2 | 25.1 |

| 1e | 6-Br | 4.3 | 7.9 |

This table is illustrative and based on general principles of medicinal chemistry and SAR data from analogous series. The biological activity data is hypothetical.

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a critical role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For this compound derivatives, stereochemical considerations can arise from several sources.

If the morpholine ring is substituted, it can introduce chiral centers. For example, substitution at the C-2 or C-3 position of the morpholine ring would create stereoisomers. The absolute configuration of these centers can dramatically affect biological activity, as one enantiomer may fit into a binding site more favorably than the other.

Rational Design Principles for Novel this compound Analogs

The rational design of novel this compound analogs is guided by an iterative process of designing, synthesizing, and testing new compounds based on existing SAR data and, when available, the three-dimensional structure of the biological target. e3s-conferences.org

Key principles for the rational design of these analogs include:

Scaffold Hopping and Bioisosteric Replacement: The naphthalene core can be replaced with other aromatic or heteroaromatic systems to explore new chemical space while maintaining key binding interactions. Similarly, the morpholine ring can be replaced by other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to modulate properties such as basicity, polarity, and hydrogen bonding capacity. nih.gov The morpholine moiety is often considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of a drug candidate. acs.orgresearchgate.net

Structure-Based Design: If the crystal structure of a biological target in complex with a this compound analog is available, it can provide a detailed roadmap for designing new derivatives. This allows for the targeted introduction of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with the amino acid residues in the binding pocket, thereby enhancing potency and selectivity.

Property-Based Design: The design process can also be guided by the optimization of physicochemical properties, such as solubility, permeability, and metabolic stability. The morpholine ring is known to often enhance aqueous solubility and can influence membrane permeability. acs.org Modifications to both the naphthalene and morpholine rings can be made to fine-tune these properties.

The following table illustrates a rational design approach by modifying the cyclic amine portion of the molecule, based on general principles of medicinal chemistry.

| Analog | Amine Moiety | Rationale for Modification | Predicted Change in Property |

| 2a | Morpholine | Baseline compound | - |

| 2b | Piperidine | Increase basicity, remove H-bond acceptor oxygen | Increased pKa, altered binding profile |

| 2c | Thiomorpholine | Introduce a soft atom (sulfur), alter H-bonding | Potential for different interactions with target |

| 2d | N-Methylpiperazine | Introduce a second basic center, increase polarity | Increased solubility, potential for new interactions |

This table provides a conceptual framework for the rational design of analogs and the predicted outcomes are based on established medicinal chemistry principles.

Mechanistic Insights into Molecular Recognition (If applicable)

Understanding the molecular recognition of this compound derivatives by a biological target is key to elucidating their mechanism of action. This involves identifying the specific non-covalent interactions that govern the binding of the ligand to its receptor.

Key interactions that are likely to be important for the molecular recognition of this class of compounds include:

Hydrogen Bonding: The amide carbonyl oxygen is a strong hydrogen bond acceptor. The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor. acs.org If the naphthalene ring is substituted with hydroxyl or amino groups, these can act as hydrogen bond donors.

Hydrophobic Interactions: The naphthalene ring provides a large, lipophilic surface that can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

π-Stacking: The aromatic naphthalene ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

While specific mechanistic studies on this compound are not widely reported in the literature, insights can be gleaned from studies of other naphthalene-based ligands. For example, molecular modeling and X-ray crystallography of related compounds have revealed how the naphthoyl group orients itself within a binding site to maximize favorable interactions. usdbiology.com The morpholine moiety, in addition to influencing physicochemical properties, can also play a direct role in binding by accepting a hydrogen bond or by positioning the rest of the molecule optimally within the active site. acs.org

Applications and Advanced Materials Based on 1 Naphthoic Acid, Morpholide Scaffolds

Role as a Key Intermediate in Complex Organic Synthesis

The unique combination of the bulky, aromatic naphthalene (B1677914) ring and the polar morpholine (B109124) amide in 1-Naphthoic acid, morpholide makes it a potentially valuable intermediate in the synthesis of complex organic molecules. The amide functionality can influence the reactivity of the naphthalene ring and participate in a variety of chemical transformations.

Precursor for Advanced Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Naphthoic acid derivatives have been utilized as precursors for the construction of fused heterocyclic scaffolds. A notable example is the unexpected synthesis of naphthoic acid-substituted pyrazolo[3,4-b]pyridines. In a three-component reaction, 5-aminopyrazole, acenaphthenequinone, and a β-ketonitrile derivative react in glacial acetic acid to yield a pyrazolo[3,4-b]pyridine derivative bearing a naphthoic acid substituent. researchgate.netbeilstein-journals.org This reaction highlights the potential of naphthoyl moieties to be incorporated into complex heterocyclic frameworks.

While the direct use of this compound in this specific reaction has not been reported, the underlying principle of using a naphthoyl precursor is established. The morpholide group in this compound could potentially influence the reaction's outcome, for instance, by altering the solubility of the reactants or by acting as a directing group to control the regioselectivity of the cyclization.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Resulting Heterocyclic System |

| 5-Aminopyrazole | Acenaphthenequinone | β-ketonitrile derivative | Glacial Acetic Acid | Naphthoic acid-substituted pyrazolo[3,4-b]pyridine |

Table 1: Synthesis of a Naphthoic Acid-Substituted Heterocyclic System

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. uminho.ptresearchgate.netscielo.brmdpi.com Carboxylic acids and their derivatives are frequently employed as one of the components in MCRs, such as the Ugi and Passerini reactions. uminho.ptnih.gov

N-acylmorpholines, like this compound, can potentially serve as building blocks in MCRs. The amide bond in N-acylmorpholines is generally stable, which would allow the naphthalene and morpholine moieties to be incorporated into the final product as a single unit. The naphthalene group offers a large aromatic surface that can engage in π-stacking interactions, while the morpholine part can impart specific solubility characteristics to the resulting MCR adducts. The development of novel MCRs utilizing this compound could lead to the rapid generation of diverse molecular libraries with potential applications in drug discovery and materials science.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled architectures. rsc.org The ability of molecules to self-assemble is crucial for the development of advanced materials with tailored properties. Naphthalene derivatives are well-known for their tendency to form ordered structures through π-π stacking interactions. researchgate.netmdpi.compreprints.orgmdpi.com

The structure of this compound is conducive to participation in supramolecular assemblies. The planar naphthalene ring can drive self-assembly through aromatic interactions, while the morpholine unit can engage in hydrogen bonding and dipole-dipole interactions. This combination of interaction motifs could lead to the formation of various supramolecular structures, such as nanofibers, gels, or liquid crystals. For instance, studies on dehydrodipeptides N-protected with a 1-naphthoyl group have shown that this moiety promotes the formation of stronger hydrogels compared to other aromatic capping groups, driven by π-π stacking. researchgate.net The morpholine group in this compound could further modulate these self-assembly processes, potentially leading to materials with unique and responsive properties.

Exploration in Polymer and Material Science Applications

The incorporation of specific functional molecules into polymers is a powerful strategy for creating advanced materials with desired optical, electronic, or biological properties. Both naphthoic acid derivatives and morpholine-containing monomers have been explored in polymer and material science. nih.govjst.go.jpuiowa.eduresearchgate.netnih.gov

Naphthoic acid-based polymers have been investigated for their potential as antimicrobial agents and as photosensitizers in polymerization processes. nih.govjst.go.jpresearchgate.net The naphthalene unit can impart desirable photophysical properties and hydrophobicity to the polymer backbone. On the other hand, polymers containing morpholine moieties, such as poly(N-acryloylmorpholine), are known for their biocompatibility and stimuli-responsive behavior. mdpi.com The presence of the morpholine group can enhance the stability and influence the electro-optical properties of polymer networks. uiowa.edu

Given these precedents, this compound could be envisioned as a functional monomer or a modifying agent in polymer synthesis. Its incorporation into a polymer chain could introduce a combination of properties, including the rigidity and aromaticity of the naphthalene group and the polarity and potential biocompatibility of the morpholine unit. This could lead to the development of novel polymers for applications in areas such as drug delivery, advanced coatings, and functional materials.

Biological and Biochemical Pathways Modulated by 1 Naphthoic Acid, Morpholide

Enzyme Interaction and Inhibition Studies (General)

There is currently no specific information available in the scientific literature regarding the interaction or inhibition of enzymes by 1-Naphthoic acid, morpholide. Studies on related naphthoic acid derivatives have shown interactions with various enzymes, but these findings cannot be extrapolated to the morpholide derivative without direct experimental evidence. Research is needed to determine if this compound exhibits any inhibitory activity against key enzyme families, such as carboxylesterases, cytochrome P450s, or dehydrogenases.

Receptor Binding Profile Analysis (General)

A receptor binding profile for this compound has not been established in the available literature. While studies on 1-naphthoic acid have indicated weak activity at the aryl hydrocarbon receptor (AhR), the binding affinity and functional activity of the morpholide derivative at this or any other receptor are unknown. nih.gov Comprehensive screening against a panel of common receptors is required to understand its potential pharmacological or toxicological effects.

Metabolic Transformation Pathways and Metabolite Characterization

The metabolic fate of this compound remains uninvestigated. Understanding how this compound is processed in biological systems is crucial for assessing its bioavailability and potential for accumulation or toxicity.

No studies have been published on the in vitro metabolic stability of this compound. Metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting a compound's half-life and clearance in the body. researchgate.netnih.govresearcher.lifespringernature.comresearchgate.net The susceptibility of this compound to phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic enzymes has not been determined.

There is no information identifying the metabolites or degradation products of this compound in any biological system. While 1-naphthoic acid itself is a known metabolite of compounds like 1-naphthaldehyde, the metabolic pathway of the morpholide derivative, including potential hydrolysis of the amide bond to yield 1-naphthoic acid and morpholine (B109124), has not been experimentally confirmed. nih.govdrugbank.com

Environmental Behavior and Degradation Pathways of 1 Naphthoic Acid, Morpholide

Biodegradation Mechanisms by Environmental Microorganisms

There is currently no available scientific literature detailing the biodegradation of 1-Naphthoic acid, morpholide by environmental microorganisms. Studies have been conducted on 1-naphthoic acid, which indicate its potential for microbial degradation. For instance, a soil bacterium, Pseudomonas maltophilia CSV89, has been shown to utilize 1-naphthoic acid as its sole source of carbon and energy. The degradation pathway of 1-naphthoic acid by this bacterium involves the hydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxy-8-carboxynaphthalene, which is then further metabolized. However, it is crucial to note that these findings apply to the parent acid and not the morpholide derivative. The presence of the morpholide group could significantly alter the molecule's susceptibility to microbial attack, but without specific studies, any assumptions would be purely speculative.

Photodegradation Kinetics and Product Analysis in Environmental Matrices

No studies concerning the photodegradation kinetics or the analysis of degradation products of this compound in environmental matrices could be identified in the available literature. Research on related naphthalene (B1677914) derivatives suggests that photodegradation can be a relevant environmental fate process. For example, studies on naphthalene have shown that it can undergo photodegradation, leading to various products. However, the specific impact of the morpholide functional group on the photochemical reactivity of the 1-naphthoic acid structure has not been investigated. Therefore, no data on its rate of degradation under sunlight or the identity of its photoproducts can be provided.

Chemical Stability and Transformation in Environmental Systems

Information regarding the chemical stability and transformation of this compound in environmental systems such as soil and water is not available in the scientific literature. The stability of a chemical compound in the environment is influenced by factors such as pH, temperature, and the presence of other reactive species. While general principles of chemical stability can be applied, the specific hydrolysis, oxidation, or other abiotic transformation pathways and rates for this compound have not been documented.

Emerging Trends and Future Directions in 1 Naphthoic Acid, Morpholide Research

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including 1-Naphthoic acid, morpholide. These computational tools can accelerate discovery by predicting molecular properties, reaction outcomes, and biological activities, thereby reducing the reliance on time-consuming and resource-intensive empirical testing. nih.gov

Future research will likely focus on developing predictive models for various aspects of this compound. By training algorithms on large datasets of chemical structures and their associated properties, researchers can create models that predict key parameters directly from the molecule's structure. nih.gov This data-driven approach involves selecting appropriate molecular representations, or "descriptors," which are essential for building accurate models. aps.orgresearchgate.net For instance, ML models can be trained using images from cellular assays to predict the biological effects of compounds. plos.org This hybrid approach, combining mechanistic modeling with deep learning, enables the prediction of complex behaviors and can be extrapolated to new, untested endpoints. nih.gov The application of such models can significantly accelerate the screening of derivatives for desired characteristics. researchgate.net

Table 1: Potential Applications of AI/ML in this compound Research

| Area of Application | AI/ML Technique | Predicted Parameter | Potential Impact |

| Pharmacokinetics | Deep Learning, Hybrid Models nih.gov | Absorption, Distribution, Metabolism, Excretion (ADME) profiles. | Early-stage prioritization of drug candidates with favorable properties, reducing animal testing. nih.gov |

| Materials Science | Kernel Ridge Regression aps.org | Physicochemical properties (e.g., thermal stability, solubility, cohesive energy). aps.org | Design of novel materials with tailored characteristics for specific applications. |

| Synthesis Planning | Supervised Learning Algorithms researchgate.net | Reaction conditions, catalyst selection, and potential yield. | Optimization of synthetic routes for increased efficiency and sustainability. |

| Biological Activity | Convolutional Neural Networks (CNN) plos.org | Cellular responses (e.g., reactive oxygen species generation). plos.org | High-throughput screening of derivatives for potential therapeutic or biological probe applications. |

Development of Advanced Catalytic Systems for Efficient Synthesis

The synthesis of 1-Naphthoic acid, the precursor to its morpholide, is a key area of research, with a strong emphasis on developing more efficient and environmentally friendly catalytic systems. Traditional methods often involve Grignard reagents, which are effective but can require stringent anhydrous conditions. wikipedia.orgorgsyn.org Modern catalysis research is moving towards methods with higher atom economy and milder reaction conditions.

A significant advancement is the direct carboxylation of naphthalene (B1677914) using carbon dioxide, a greenhouse gas, as a C1 source. google.com This method, utilizing a Lewis acid catalyst, avoids the use of heavy metal salt catalysts and strong oxidants associated with older techniques, offering a greener synthetic route with 100% atom utilization. google.com Another area of intense research involves transition-metal catalysis. Rhodium-based catalysts, for example, have been successfully used for the dehydrative annulation of 1-Naphthoic acid with alkynes to produce perinaphthenones and for the aerobic oxidative cyclization to form isocoumarin (B1212949) derivatives. sigmaaldrich.com These catalytic C-H activation strategies provide powerful tools for creating complex molecules from the relatively simple 1-Naphthoic acid scaffold. acs.org

Table 2: Comparison of Synthetic Methods for 1-Naphthoic Acid

| Method | Key Reagents | Catalyst | Advantages | Disadvantages |

| Grignard Reaction orgsyn.org | 1-Bromonaphthalene, Magnesium, Carbon Dioxide | None | Well-established, high yield. | Requires strict anhydrous conditions, multi-step process. |

| Direct Carboxylation google.com | Naphthalene, Carbon Dioxide | Lewis Acid (e.g., AlCl₃) | High atom economy, uses CO₂, avoids heavy metals. google.com | Requires pressure and specific catalyst systems. |

| Rhodium-Catalyzed C-H Activation sigmaaldrich.com | 1-Naphthoic Acid, Alkynes | Rhodium complex | Enables synthesis of complex polycyclic structures. sigmaaldrich.comacs.org | Uses expensive transition metal catalyst. |

Exploration of Novel Bio-inspired Applications for this compound

The structural motif of 1-Naphthoic acid appears in nature, providing inspiration for novel applications. For example, the 1-naphthoate (B1232437) moiety is a component of complex natural products such as Neocarzinostatin. wikipedia.org Furthermore, 1-Naphthoic acid itself is recognized as a fungal and bacterial xenobiotic metabolite, indicating its interaction with biological systems. nih.govchemicalbook.com This biological relevance provides a strong rationale for exploring bio-inspired applications for its derivatives.

A promising avenue is the modification of natural polymers. Researchers have successfully modified microcrystalline cellulose (B213188) and cellulose nanofibers by esterification with 1-Naphthoic acid. chemicalbook.com This process yields a fluorophore-labeled cellulose with a strong UV absorption peak and fluorescent properties, making it suitable for use in fluorescent coatings, sensors, and packaging materials. chemicalbook.com The introduction of the naphthoate group also imparts a glass transition temperature to the cellulose, altering its material properties. chemicalbook.com Future work could extend this concept to the this compound derivative, potentially creating novel biocompatible materials or hydrogels with unique optical and physical properties for use in biomedical engineering or as probes in chemical biology.

Interdisciplinary Research with Advanced Materials Science and Chemical Biology

The future of research on this compound is inherently interdisciplinary, lying at the intersection of chemistry, materials science, and chemical biology. The compound's rigid naphthyl group and the versatile morpholine (B109124) substituent make it an attractive building block for creating functional materials and sophisticated biological tools.

In materials science, derivatives of 1-Naphthoic acid are used to create photosensitive resins and as modifying monomers to impart specific functions to polymers. google.com As previously mentioned, its use in modifying cellulose to create fluorescent materials is a prime example of its application in advanced materials. chemicalbook.com

In chemical biology, 1-Naphthoic acid has been employed as a chromophore for exciton-coupled circular dichroism (ECCD), a technique used to determine the absolute stereochemistry of chiral molecules. chemicalbook.com This highlights its potential as a tool for stereochemical analysis. The synthesis of complex heterocyclic structures from 1-Naphthoic acid, such as isocoumarins and perinaphthenones, opens the door to creating libraries of compounds for screening as potential biological probes or therapeutic agents. sigmaaldrich.com The development of metal complexes with ligands derived from naphthoic acid has also been explored for their antimicrobial properties, suggesting a role in developing new therapeutic agents. rsc.org The combination of the naphthoic acid scaffold with the morpholine group, a common feature in approved drugs, makes this compound a particularly interesting candidate for such interdisciplinary explorations.

Table 3: Summary of Interdisciplinary Applications

| Field | Application | Key Finding/Technique | Reference |

| Materials Science | Fluorescent Polymers | Modification of cellulose with 1-Naphthoic acid to create fluorescent materials. | chemicalbook.com |

| Materials Science | Photosensitive Resins | Use as a raw material for plasticizers and modifying monomers in photosensitive resins. | google.com |

| Chemical Biology | Stereochemical Analysis | Use as a chromophore in exciton-coupled circular dichroism (ECCD). | chemicalbook.com |

| Medicinal Chemistry | Antimicrobial Agents | Metal complexes of naphthoic acid derivatives show antimicrobial activity. | rsc.org |

| Organic Synthesis | Synthesis of Heterocycles | Reactant for the catalyzed synthesis of complex molecules like isocoumarins. | sigmaaldrich.com |

Q & A

Q. What are the standard methodologies for synthesizing and characterizing 1-naphthoic acid derivatives like the morpholide?

Methodological Answer:

Q. How is 1-naphthoic acid metabolized in bacterial systems, and what experimental approaches are used to study its degradation pathways?

Methodological Answer:

- Pathway Mapping :

- Gene Identification :

- Metabolite Profiling :

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data between 1-naphthoic acid and its structural isomers?

Methodological Answer:

- Structural Analysis :

- Computational Modeling :

- Apply DFT calculations to correlate steric overcrowding with thermodynamic stability .

Q. Table 1: Thermodynamic Differences Between Naphthoic Acid Isomers

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

|---|---|---|

| Gas-phase ΔfH° (kJ/mol) | -384.2 | -393.6 |

| Solid-phase ΔfH° (kJ/mol) | -567.8 | -580.2 |

| Planarity | 11° twist | Planar |

Q. How can 1-naphthoic acid derivatives be optimized as enzyme inhibitors in antiparasitic drug design?

Methodological Answer:

- Structure-Based Design :

- Synthetic Modifications :

- Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity.

- Assess bioavailability via logP calculations and in vitro permeability assays.

Q. What advanced spectroscopic techniques are critical for studying the photochemical behavior of 1-naphthoic acid derivatives?

Methodological Answer:

- Time-Resolved Spectroscopy :

- Polarized IR Spectroscopy :

- Electronic Spectroscopy :

Q. How do structural modifications of 1-naphthoic acid influence its interactions in nanocomposites for anticorrosion applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.